N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core chromene-piperidin structure, followed by the introduction of the acetylamino and methoxyphenyl groups. Common reagents used in these reactions include acetyl chloride, methoxybenzene, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to simplify the structure or modify specific functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler derivative. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide
- Acebutolol Related Compound I
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H29N3O7 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetamide |
InChI |
InChI=1S/C26H29N3O7/c1-16(30)27-18-4-7-23(34-3)21(12-18)28-25(33)15-35-19-5-6-20-22(32)14-26(36-24(20)13-19)8-10-29(11-9-26)17(2)31/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,27,30)(H,28,33) |
InChI Key |
RGFKWJUXCCRTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCN(CC4)C(=O)C |
Origin of Product |
United States |
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